5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
5-(Furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one (CAS: 880395-19-7) is a pyrrolo-pyrazolone derivative characterized by a fused bicyclic core substituted with hydroxyphenyl and furan groups. Its structure features two phenolic hydroxyl groups, which confer polarity and hydrogen-bonding capacity, and a furan-2-ylmethyl moiety that may influence lipophilicity and π-π stacking interactions.
Properties
Molecular Formula |
C22H17N3O4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H17N3O4/c26-14-6-3-5-13(11-14)21-18-19(16-8-1-2-9-17(16)27)23-24-20(18)22(28)25(21)12-15-7-4-10-29-15/h1-11,21,26-27H,12H2,(H,23,24) |
InChI Key |
OCMUMMDXTYHBES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Chromeno[2,3-c]Pyrrole-3,9-Dione
Methyl o-hydroxybenzoylpyruvate (1 ) reacts with 3-hydroxyphenyl aldehyde (2 ) and furan-2-ylmethylamine (3 ) in ethanol under reflux with acetic acid catalysis. The reaction proceeds via a Knoevenagel condensation followed by Michael addition, yielding 1-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (4 ) (Scheme 1). Critical parameters include:
- Molar ratio : 1:1:1 for 1 , 2 , and 3
- Temperature : 80°C for 20 hours
- Solvent : Ethanol with 10% acetic acid
- Yield : 70–85% after crystallization.
The 2-hydroxyphenyl group originates from methyl o-hydroxybenzoylpyruvate, while the 3-hydroxyphenyl and furan-2-ylmethyl groups are introduced via the aldehyde and amine, respectively. Notably, hydroxyl groups remain unprotected throughout the reaction, as ethanol’s mild acidity prevents undesired side reactions.
Cyclocondensation with Hydrazine Hydrate
The chromeno[2,3-c]pyrrole-3,9-dione intermediate (4 ) undergoes ring-opening and recyclization with hydrazine hydrate in dioxane at 100°C for 6 hours. This step selectively forms the pyrazole ring while retaining all substituents (Scheme 2). Key optimizations include:
- Hydrazine ratio : 5 equivalents relative to 4
- Solvent : Anhydrous dioxane to suppress hydrolysis
- Purity : >95% by HPLC after recrystallization from acetonitrile.
Table 1: Comparative Yields of Pyrazolo-Pyrrole Derivatives
| Substituent Pattern | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| 3-(2-Hydroxyphenyl), 4-(3-Hydroxyphenyl) | 82 | 97 | |
| 3-(4-Methoxyphenyl), 4-Phenyl | 78 | 95 | |
| 3,4-Di(2-furyl) | 68 | 93 |
Alternative Pathways: Sequential Functionalization of Preformed Pyrazoles
While less efficient, stepwise synthesis offers control over regiochemistry. The pyrazole core is first assembled via cyclocondensation of diacetyl with hydrazine hydrate, followed by Friedel-Crafts alkylation to introduce aryl groups.
Pyrazole Ring Formation
Diacetyl reacts with hydrazine hydrate in methanol under reflux, yielding 1,4-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one (5 ). FeSO4·7H2O (5 mol%) accelerates the reaction, achieving 89% yield in 4 hours.
Solvent and Catalyst Optimization
Reaction media significantly impact efficiency. Ethanol emerges as optimal for hydroxyl group compatibility, while dioxane enhances cyclocondensation kinetics. Transition metal catalysts (e.g., Pd(OAc)2) were tested but showed no improvement, aligning with findings from OBC02779J on metal-free syntheses.
Table 2: Solvent Screening for Cyclocondensation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dioxane | 2.21 | 82 |
| DMF | 36.7 | 64 |
| EtOH | 24.3 | 58 |
| CH3CN | 37.5 | 71 |
Scalability and Industrial Feasibility
The multicomponent method scales linearly to 20 mmol with consistent yields (80–84%), as demonstrated in analogous pyrrolo[3,2-b]pyrrole syntheses. Key considerations for large-scale production:
- Cost : Ethanol and dioxane are inexpensive, non-hazardous solvents
- Purification : Crystallization from acetonitrile avoids column chromatography
- Throughput : 24-hour reaction time suitable for batch processing.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound for drug discovery. Its multiple functional groups enable it to interact with various biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests possible applications in the treatment of diseases such as cancer or inflammation.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the hydroxyphenyl groups may enable the compound to form hydrogen bonds with target proteins, while the furan moiety could facilitate π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 5-(Furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3,4,5-trimethoxyphenyl) Variant
A closely related compound replaces the 3-hydroxyphenyl group with a 3,4,5-trimethoxyphenyl substituent. Key differences include:
- Electron Effects : Methoxy substituents donate electron density via resonance, which may alter reactivity in electrophilic substitution reactions compared to the electron-withdrawing hydroxyl groups.
Isostructural Thiazole Derivatives (Compounds 4 and 5)
describes two isostructural thiazole derivatives (4 and 5) featuring fluorophenyl and chlorophenyl groups. Comparative insights:
- Planarity : Both thiazole derivatives exhibit near-planar conformations except for one fluorophenyl group, which is perpendicular to the molecular plane. This may enhance crystallinity and π-stacking in solid-state applications.
- Substituent Effects : The chloro- and fluorophenyl groups in compounds 4 and 5 are less polar than hydroxyphenyl groups, suggesting the target compound may exhibit stronger intermolecular interactions (e.g., hydrogen bonding) in biological systems .
- Synthetic Yield : The thiazole derivatives were synthesized in high yields (>80%) via cyclocondensation, though the target compound’s synthetic route remains unspecified .
Anticonvulsant Pyrazol-Quinazolinone Derivatives
Quinazolinone-pyrazole hybrids (e.g., 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one) were evaluated for anticonvulsant activity. Key contrasts:
- The target compound’s hydroxyphenyl groups may modulate selectivity for neurological targets .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Hydroxyphenyl groups may enhance target binding via H-bonding, whereas methoxy or halogen substituents (e.g., in and ) prioritize lipophilicity.
- Therapeutic Potential: The anticonvulsant activity of pyrazole-quinazolinones supports further investigation of the target compound’s neurological applications.
Biological Activity
The compound 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a novel heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antioxidant, antibacterial, and anticancer activities, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is C22H22N3O4 , with a molecular weight of 387.39 g/mol . The structure features a dihydropyrrolo core fused with furan and phenolic groups, which are often associated with diverse biological activities.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies have shown that compounds similar to 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals.
Antibacterial Activity
Recent studies have evaluated the antibacterial potential of this compound against various bacterial strains. The results indicate that it possesses notable antibacterial effects, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Bacillus subtilis | 20 |
The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary in vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
The proposed mechanism involves induction of apoptosis through activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
- Antioxidant Efficacy : A study conducted on the compound's antioxidant activity utilized DPPH and ABTS assays, revealing a strong capacity to reduce oxidative stress markers in vitro.
- Antibacterial Assessment : In a comparative study against standard antibiotics, the compound showed superior efficacy against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibacterial agents.
- Anticancer Research : In vivo studies using mouse models demonstrated a significant reduction in tumor size when treated with the compound, indicating its potential for therapeutic applications in oncology.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : The synthesis involves multi-step cyclization and functionalization. Key steps include:
- Cyclization : Use aryl hydrazines with substituted furan derivatives under acidic conditions (e.g., acetic acid) to form the pyrrolo-pyrazole core .
- Substituent Introduction : Employ nucleophilic aromatic substitution or Mannich reactions to attach hydroxyphenyl and furan-methyl groups. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Aryl hydrazine, HCl | Ethanol | 70 | 58 |
| Functionalization | 3-Hydroxyphenylboronic acid, Pd(PPh₃)₄ | DMF | 80 | 72 |
Q. How can researchers characterize this compound’s structural and chemical properties?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.5–8.0 ppm), hydroxyl groups (broad singlet at δ 9–10 ppm), and dihydropyrrolo-pyrazole backbone (δ 3.5–5.0 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₂₃H₂₀N₂O₄: 412.1423) with <2 ppm error .
- FTIR : Detect carbonyl (1650–1700 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches.
- XRD : Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemistry and confirm fused ring geometry .
Q. What are the compound’s key reactivity patterns under varying pH and solvent conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the pyrazole nitrogen enhances electrophilic substitution at the furan ring (e.g., nitration at C-5 position). Monitor via TLC .
- Basic Conditions : Deprotonation of hydroxyl groups may lead to oxidation (e.g., quinone formation) or nucleophilic ring-opening. Use buffered solutions (pH 7–9) to stabilize during assays .
- Photoreactivity : Assess UV stability under λ >300 nm; consider protective light filters during storage .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., cyclization, substitution) be elucidated?
- Methodological Answer :
- Kinetic Studies : Vary reagent concentrations and monitor reaction progress via in-situ FTIR or LC-MS to determine rate laws .
- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace hydroxyl group participation in cyclization .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and identify rate-limiting steps .
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish direct target effects from cytotoxicity .
- Structural Analogs : Synthesize derivatives (e.g., methyl-protected hydroxyl groups) to test if activity is substituent-dependent .
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or solvent/DMSO concentration effects .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to prioritize binding poses. Validate with MD simulations (AMBER force field) .
- QSAR Modeling : Derive descriptors (logP, polar surface area) from analogs to build regression models for activity prediction .
- ADMET Prediction : SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. How can environmental stability and degradation pathways be studied?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), UV light, and oxidants (H₂O₂). Analyze degradation products via LC-MS/MS .
- Ecotoxicity Assays : Use Daphnia magna or algae models to assess acute/chronic toxicity. Correlate with logKow values to predict bioaccumulation .
- Hydrolysis Studies : Monitor in buffers (pH 4–9) to identify pH-sensitive bonds (e.g., ester or amide linkages in derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
